molecular formula C4H7BrN4 B594522 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1243250-05-6

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B594522
CAS No.: 1243250-05-6
M. Wt: 191.032
InChI Key: OWKPLCCVKXABQF-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves the bromination of 1,2,4-triazole followed by the introduction of the dimethylamine group. One common method is to react 1,2,4-triazole with bromine in the presence of a suitable solvent to obtain 3-bromo-1,2,4-triazole. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiourea derivative of the triazole.

Scientific Research Applications

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It may be used in the development of probes or inhibitors for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamine groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

    3-Bromo-1,2,4-triazole: Lacks the dimethylamine group, which can affect its reactivity and applications.

    N,N-Dimethyl-1H-1,2,4-triazol-5-amine:

Uniqueness: 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the bromine and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPLCCVKXABQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253758
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-05-6
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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